2-[(2-Hydroxyethyl)disulfanyl]ethyl 2-Bromo-2-methylpropionate
Overview
Description
2-[(2-Hydroxyethyl)disulfanyl]ethyl 2-Bromo-2-methylpropionate is an organic compound with the molecular formula C8H15BrO3S2. It is characterized by the presence of a disulfide bond and a bromo group, making it a versatile intermediate in organic synthesis. This compound is often used in the preparation of various polymers and as a building block in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxyethyl)disulfanyl]ethyl 2-Bromo-2-methylpropionate typically involves the reaction of 2-bromo-2-methylpropionic acid with 2-[(2-hydroxyethyl)disulfanyl]ethanol. The reaction is carried out under inert conditions to prevent oxidation of the disulfide bond. The process involves the use of a suitable solvent, such as dichloromethane, and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Hydroxyethyl)disulfanyl]ethyl 2-Bromo-2-methylpropionate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or oxidized to sulfonic acids using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are usually carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Nucleophilic Substitution: The major products are substituted derivatives where the bromo group is replaced by the nucleophile.
Oxidation and Reduction: The major products include thiols (from reduction) and sulfonic acids (from oxidation).
Scientific Research Applications
2-[(2-Hydroxyethyl)disulfanyl]ethyl 2-Bromo-2-methylpropionate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer or comonomer in the synthesis of polymers with specific properties, such as biodegradability or enhanced mechanical strength.
Material Science: The compound is utilized in the preparation of advanced materials, such as hydrogels and nanocomposites, with applications in tissue engineering and regenerative medicine.
Mechanism of Action
The mechanism of action of 2-[(2-Hydroxyethyl)disulfanyl]ethyl 2-Bromo-2-methylpropionate involves the cleavage of the disulfide bond under reductive conditions, leading to the formation of thiols. These thiols can then participate in further chemical reactions, such as forming new disulfide bonds or undergoing nucleophilic substitution .
Comparison with Similar Compounds
Similar Compounds
2,2’-Dithiodiethanol: Similar in structure but lacks the bromo group, making it less reactive in nucleophilic substitution reactions.
2-Bromo-2-methylpropionic acid: Contains the bromo group but lacks the disulfide bond, limiting its applications in bioconjugation and redox reactions.
Uniqueness
2-[(2-Hydroxyethyl)disulfanyl]ethyl 2-Bromo-2-methylpropionate is unique due to the presence of both the disulfide bond and the bromo group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis and a valuable tool in scientific research .
Properties
IUPAC Name |
2-(2-hydroxyethyldisulfanyl)ethyl 2-bromo-2-methylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO3S2/c1-8(2,9)7(11)12-4-6-14-13-5-3-10/h10H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYBOVVEAZCGEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCCSSCCO)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701192445 | |
Record name | 2-[(2-Hydroxyethyl)dithio]ethyl 2-bromo-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701192445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228427-76-6 | |
Record name | 2-[(2-Hydroxyethyl)dithio]ethyl 2-bromo-2-methylpropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228427-76-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(2-Hydroxyethyl)dithio]ethyl 2-bromo-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701192445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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